
AAL Toxin TD2
Übersicht
Beschreibung
AAL Toxin TD2 is an organic compound used for research related to life sciences . It has potential as a natural herbicide because several important weeds including jimsonweed, black nightshade, prickly sida, and hemp sesbania are quite sensitive, while some crops such as cotton and maize are not affected .
Synthesis Analysis
AAL toxins and fumonisins are a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues . They are produced by the fungus Alternaria alternata f. sp. lycopercici . The toxins exist as a pair of regioisomers of 1,2,3 propanetricarboxylic acid (tricarballylic acid) esterified to I-amino-ll, 15-dimethylheptadeca-2,4,5, 13, 14-pentol .
Molecular Structure Analysis
The molecular structure of AAL Toxin TD2 contains total 86 bonds; 37 non-H bonds, 4 multiple bonds, 23 rotatable bonds, 4 double bonds, 2 carboxylic acids (aliphatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), 5 hydroxyl groups, and 3 secondary alcohols .
Chemical Reactions Analysis
AAL toxins and fumonisins disrupt cellular homeostasis in both plant and animal tissues. They inhibit ceramide synthase in animal cells, inhibit cell proliferation in rat liver and dog kidney cells, and induce cell death in tomato tissues and protoplasts .
Physical And Chemical Properties Analysis
AAL Toxin TD2 is a powder with a molecular weight of 547.69 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Wissenschaftliche Forschungsanwendungen
Plant Defense Mechanisms
AAL Toxin TD2 is recognized to cause necrotic cell death in plants . It has been used in research to study plant defense mechanisms. For instance, it has been found that Glutathione (GSH) plays a significant role in plant defense against AAL Toxin TD2 . This toxin has been used to study how GSH regulates cell death in plants .
Study of Salicylic Acid (SA) and Ethylene (ET) Pathways
AAL Toxin TD2 has been used to study the SA and ET pathways in plants . These pathways are known to be responsive to stress in plants. The toxin has been used to identify SA-responsive genes and ET biosynthetic and signaling marker genes .
Study of Necrotrophic Attack
AAL Toxin TD2 has been used to mimic necrotrophic attack in plants . This has helped in understanding how plants respond to such attacks and the role of GSH in providing resistance .
Study of Cellular Homeostasis
AAL Toxin TD2, along with other mycotoxins, disrupts cellular homeostasis in both plant and animal tissues . This toxin has been used to study the effects of such disruptions and the mechanisms involved .
Detection in Food Matrices
AAL Toxin TD2 is part of a family of mycotoxins that can be found in food matrices . Research has been conducted to detect the presence of these toxins in food .
Study of Ceramide Synthase Inhibition
AAL Toxin TD2 inhibits ceramide synthase in animal cells . This toxin has been used to study the effects of this inhibition and the changes it causes in cells .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
AAL Toxin TD2, like other AAL toxins, primarily targets ceramide synthase in both plant and animal cells . Ceramide synthase is a key enzyme involved in the synthesis of ceramides, a type of sphingolipid that plays a crucial role in maintaining cellular homeostasis .
Mode of Action
The AAL Toxin TD2 interacts with its target, ceramide synthase, and inhibits its function . This inhibition disrupts the normal balance of sphingolipids within the cell, leading to a disruption of cellular homeostasis . The exact mode of this interaction and the resulting cellular disruption is still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by AAL Toxin TD2 is the sphingolipid biosynthesis pathway . By inhibiting ceramide synthase, AAL Toxin TD2 disrupts the production of ceramides, leading to an imbalance in the levels of various sphingolipids within the cell . This can have downstream effects on numerous cellular processes, as sphingolipids are involved in many aspects of cell function, including cell growth, differentiation, and death .
Pharmacokinetics
Given its potent effects on cellular homeostasis, it is likely that these properties significantly impact the bioavailability and overall effects of the toxin .
Result of Action
The primary result of AAL Toxin TD2’s action is the induction of cell death . By disrupting cellular homeostasis through the inhibition of ceramide synthase, AAL Toxin TD2 can lead to the death of both plant and animal cells . This cell death is characterized by morphological and biochemical changes indicative of apoptosis .
Action Environment
The action of AAL Toxin TD2 can be influenced by various environmental factors. For instance, the production of AAL toxins by the fungus Alternaria alternata can be affected by environmental conditions such as water activity .
Eigenschaften
IUPAC Name |
2-[2-(17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO10/c1-5-18(3)26(38-25(35)14-20(27(36)37)13-24(33)34)23(32)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-32H,5-16H2,1-4H3,(H,28,29)(H,33,34)(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYASWXLCRZPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AAL Toxin TD2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





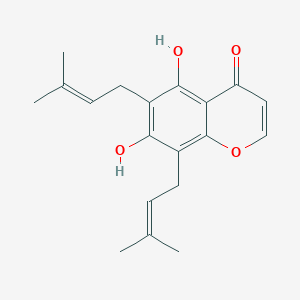
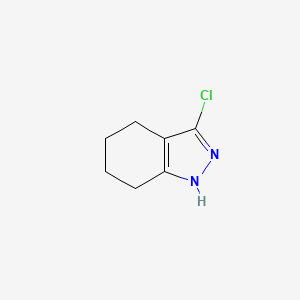
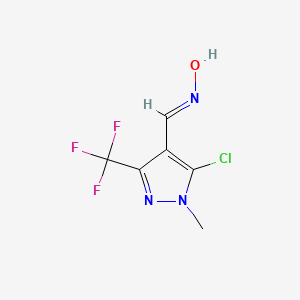
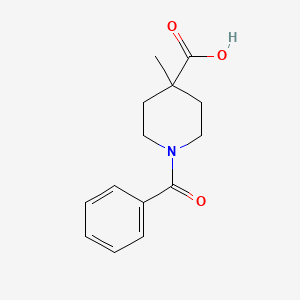
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
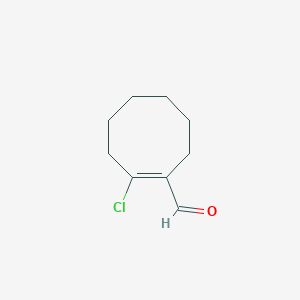
![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

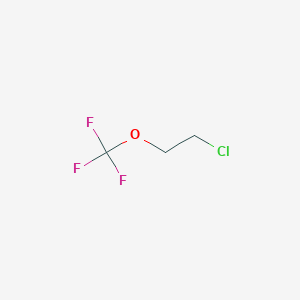
![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)
